2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole ring system substituted with diphenyl and trifluoromethylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through the condensation of diphenylamine with a trifluoromethyl-substituted benzaldehyde. This intermediate is then subjected to cyclization reactions involving reagents such as acetic anhydride and catalytic amounts of acids or bases to form the desired pyrrolo[3,4-d][1,2]oxazole ring system .
Chemical Reactions Analysis
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively
Scientific Research Applications
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can be compared with other similar compounds, such as:
Indazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in the development of new drugs and materials.
Oxadiazole derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17F3N2O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-10-7-13-18(14-16)28-22(30)19-20(15-8-3-1-4-9-15)29(32-21(19)23(28)31)17-11-5-2-6-12-17/h1-14,19-21H |
InChI Key |
DGYIORVYEFFGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=CC=C5 |
Origin of Product |
United States |
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